ethyl 9-[(2R,5S)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate
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Overview
Description
8-Ethoxycarbonyloctyl-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside) is a complex organic compound with a unique structure that combines carbohydrate and phthalimide moieties. This compound is primarily used in biochemical and pharmaceutical research due to its potential therapeutic properties and its role as a synthetic intermediate in various chemical reactions .
Preparation Methods
The synthesis of 8-Ethoxycarbonyloctyl-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside) involves multiple steps, starting with the protection of hydroxyl groups on the glucopyranoside ring. The typical synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups on the glucopyranoside are protected using acetyl groups to form tri-O-acetyl derivatives.
Introduction of Phthalimido Group: The 2-deoxy position is modified with a phthalimido group to form 2-deoxy-2-phthalimido derivatives.
Attachment of Ethoxycarbonyloctyl Chain: The ethoxycarbonyloctyl chain is introduced through esterification reactions, typically using ethyl chloroformate and a suitable base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
8-Ethoxycarbonyloctyl-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside) undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield free hydroxyl groups.
Reduction: The phthalimido group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Ethoxycarbonyloctyl-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside) has several scientific research applications:
Chemistry: It serves as a synthetic intermediate in the preparation of more complex molecules.
Biology: It is used in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: The compound has potential therapeutic applications, including the development of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 8-Ethoxycarbonyloctyl-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside) involves its interaction with specific molecular targets. The phthalimido group can interact with proteins and enzymes, potentially inhibiting their activity. The glucopyranoside moiety may facilitate binding to carbohydrate-recognizing proteins, influencing various biological pathways .
Comparison with Similar Compounds
Similar compounds to 8-Ethoxycarbonyloctyl-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside) include:
Nonanoic acid, 9-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranosyl]oxy-, ethyl ester: This compound has a similar structure but with a different alkyl chain length.
Ethyl 9-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranosyl]oxy]nonanoate: Another similar compound with variations in the ester group.
The uniqueness of 8-Ethoxycarbonyloctyl-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside) lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C31H41NO12 |
---|---|
Molecular Weight |
619.7 g/mol |
IUPAC Name |
ethyl 9-[(2R,5S)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate |
InChI |
InChI=1S/C31H41NO12/c1-5-39-25(36)16-10-8-6-7-9-13-17-40-31-26(32-29(37)22-14-11-12-15-23(22)30(32)38)28(43-21(4)35)27(42-20(3)34)24(44-31)18-41-19(2)33/h11-12,14-15,24,26-28,31H,5-10,13,16-18H2,1-4H3/t24?,26?,27-,28?,31-/m1/s1 |
InChI Key |
OZILGRHVKAHOTM-YEJVJXFMSA-N |
Isomeric SMILES |
CCOC(=O)CCCCCCCCO[C@H]1C(C([C@@H](C(O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CCOC(=O)CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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